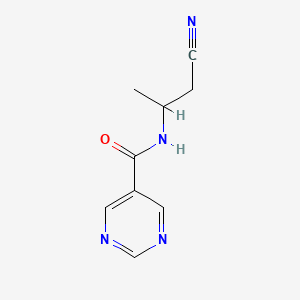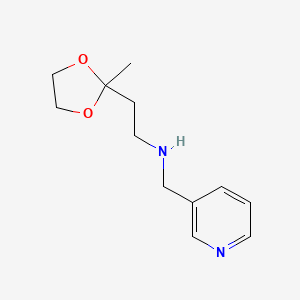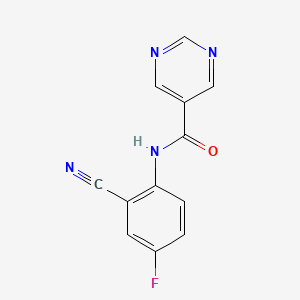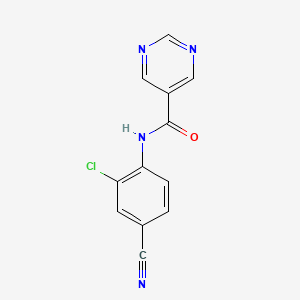
N-(1-cyanopropan-2-yl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanopropan-2-yl)pyrimidine-5-carboxamide, also known as CP-5, is a chemical compound that has been widely used in scientific research due to its unique properties. CP-5 is a pyrimidine derivative that has a cyano group attached to the second carbon of the propyl chain. This compound has been shown to have a variety of biological effects, making it an important tool for researchers in many fields.
Mechanism of Action
The mechanism of action of N-(1-cyanopropan-2-yl)pyrimidine-5-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyanopropan-2-yl)pyrimidine-5-carboxamide is its versatility. This compound can be used in a variety of research applications, making it a valuable tool for researchers in many fields. However, this compound does have some limitations. For example, this compound is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research involving N-(1-cyanopropan-2-yl)pyrimidine-5-carboxamide. One area of research that is particularly promising is the development of new cancer therapies. This compound has shown great promise in inhibiting the growth of cancer cells, and further research in this area could lead to the development of new treatments for cancer. Additionally, this compound could be further studied for its anti-inflammatory and antibiotic properties, which could lead to the development of new drugs for a variety of conditions.
Synthesis Methods
The synthesis of N-(1-cyanopropan-2-yl)pyrimidine-5-carboxamide can be achieved through a multi-step process. The first step involves the condensation of 2-cyanoacetamide with ethyl acetoacetate to form 2-cyano-3-oxobutyric acid ethyl ester. This compound is then reacted with guanidine to form 2-amino-4,6-dihydroxypyrimidine. The final step involves the reaction of this compound with acrylonitrile to form this compound.
Scientific Research Applications
N-(1-cyanopropan-2-yl)pyrimidine-5-carboxamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-(1-cyanopropan-2-yl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-7(2-3-10)13-9(14)8-4-11-6-12-5-8/h4-7H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJOJLDNZNCCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NC(=O)C1=CN=CN=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631781.png)
![6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine](/img/structure/B6631789.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B6631790.png)


![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)



![4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B6631855.png)
![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)
